molecular formula C10H13ClFN B6185638 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride CAS No. 2624140-84-5

1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride

Cat. No. B6185638
CAS RN: 2624140-84-5
M. Wt: 201.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-6-fluorophenyl)methanamine hydrochloride, commonly referred to as CPFMA, is an important chemical compound used in scientific research. It is a crystalline solid compound with a molecular formula of C10H13ClFN and a molecular weight of 214.7 g/mol. CPFMA has a wide range of applications in research laboratories, including its use as a reagent for organic synthesis and as a tool for studying biological processes.

Scientific Research Applications

CPFMA has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, and can be used to synthesize a variety of other compounds. CPFMA is also used as a tool for studying biological processes, such as the binding of drugs to their target molecules. It is also used in the synthesis of small molecules, such as peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of CPFMA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which in turn leads to a change in the activity of those proteins. This in turn can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPFMA are still being studied. However, it is known that the compound can affect the activity of certain enzymes and proteins in the body, as well as the expression of certain genes. It is also believed that CPFMA can affect the metabolism of certain drugs, as well as the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

The main advantage of using CPFMA in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, CPFMA can be toxic in high concentrations and can cause skin irritation, so it should be handled with care.

Future Directions

There are a number of potential future directions for CPFMA research. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and drug delivery. Additionally, further research into its toxicity and safety profile is needed, as well as its potential uses in biotechnology and medical research.

Synthesis Methods

CPFMA can be synthesized by a variety of methods. The most common method involves the reaction of 2-cyclopropyl-6-fluorobenzaldehyde with methylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride. Other methods for the synthesis of CPFMA include the reaction of 2-cyclopropyl-6-fluorobenzaldehyde with methylamine hydrochloride in the presence of a strong acid such as hydrochloric acid, or the reaction of 2-cyclopropyl-6-fluorobenzaldehyde with methylamine in the presence of a strong base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride involves the reaction of 2-cyclopropyl-6-fluorobenzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "2-cyclopropyl-6-fluorobenzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 2-cyclopropyl-6-fluorobenzaldehyde is reacted with excess methylamine in ethanol to form the corresponding imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-cyclopropyl-6-fluorophenyl)methanamine." ] }

CAS RN

2624140-84-5

Product Name

1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.